molecular formula C25H19ClN2O2S B2802729 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone CAS No. 339277-75-7

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone

Cat. No.: B2802729
CAS No.: 339277-75-7
M. Wt: 446.95
InChI Key: MIOCETMZXKIKDO-UHFFFAOYSA-N
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Description

Key structural features include:

  • 4,5-Diphenyl groups: These aromatic substituents enhance π-π stacking interactions and influence molecular rigidity .
  • 2-Chlorobenzyl sulfone: The sulfone moiety and chlorinated benzyl group confer polarity and electronic effects, impacting solubility and reactivity .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h1,3-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOCETMZXKIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 4,5-diphenyl-1-(2-propynyl)-1H-imidazole with chlorobenzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone can undergo various chemical reactions, including:

  • Oxidation: : The sulfone group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone exhibit antimicrobial activity against various pathogens. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms often involve interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring and side chains significantly influence the cytotoxic effects against tumor cells.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityThe compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Evaluation of Anticancer EffectsInduced apoptosis in MCF7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.
Structure-Activity Relationship AnalysisModifications to the imidazole ring enhanced lipophilicity and biological activity.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the chlorobenzyl and diphenyl groups via nucleophilic substitution.
  • Sulfonation to introduce the sulfone functional group.

Mechanism of Action

The mechanism by which 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone exerts its effects involves its interaction with specific molecular targets. The sulfone group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Sulfone Group

4-Fluorobenzyl Sulfone Analog
  • Structure : Replaces the 2-chlorobenzyl group with a 4-fluorobenzyl sulfone (CAS 339277-79-1; molecular formula: C₂₅H₁₉FN₂O₂S) .
  • Biological Activity: Fluorinated analogs often exhibit improved metabolic stability compared to chlorinated derivatives .
4-Methoxybenzyl Sulfone Analog
  • Structure : 4-Methoxybenzyl sulfone (CAS 339277-83-7; molecular formula: C₂₆H₂₂N₂O₃S) .
  • Key Differences :
    • Solubility : The methoxy group enhances solubility in polar solvents due to increased polarity .
    • Synthetic Accessibility : Discontinued commercial availability (per ) suggests challenges in synthesis or purification .

Substituent Variations on the Imidazole Core

1-(p-Tolyl) and 1-(p-Bromophenyl) Analogs
  • Structure : Compounds such as 2-(p-chlorophenyl)-3-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)-1H-indole (mp: 265–270°C) and 2-(p-bromophenyl)-3-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)-1H-indole (mp: 278°C) .
  • Key Differences :
    • Thermal Stability : Higher melting points in brominated analogs (278°C vs. 265–270°C for chlorinated) suggest stronger intermolecular interactions .
    • Biological Activity : Bromine’s larger atomic radius may enhance binding affinity in enzyme inhibition assays .
Hydroxyphenyl-Pyridyl Imidazole Derivatives
  • Structure : Analogous compounds like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole exhibit chemiluminescent properties due to extended conjugation .
  • Key Differences :
    • Optical Properties : Pyridyl groups enable coordination with metal ions, a feature absent in the target compound .

Crystallographic and Computational Analysis

  • Software Tools : Structures of related compounds were resolved using SHELX and OLEX2 , ensuring accurate bond-length and angle data.
  • Impact of Chlorine : The 2-chlorobenzyl group likely induces steric hindrance, affecting crystal packing compared to smaller substituents like fluorine .

Biological Activity

2-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone is a complex organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a sulfone group and an imidazole ring, suggests various biological activities, particularly in cancer therapy.

  • Molecular Formula : C25_{25}H19_{19}ClN2_{2}O2_{2}S
  • Molar Mass : 446.95 g/mol
  • CAS Number : 339277-75-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, disrupting cellular processes. The sulfone group is critical for binding to these targets, leading to various biological responses, notably in cancer cell lines.

Biological Activity Overview

Research indicates that derivatives of imidazole compounds exhibit notable antiproliferative effects against various cancer cell lines. The following sections detail findings from recent studies.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on different cancer cell lines:

CompoundCell LineIC50_{50} (nM)
PIB-SOHT-29<100
PIB-SOM21<100
PIB-SOMCF7<100
CA-4HT-2950

The results demonstrate that the compound exhibits strong antiproliferative activity, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

The mechanism by which the compound exerts its effects involves:

  • Cell Cycle Disruption : The compound induces cell cycle arrest in the G2/M phase.
  • Microtubule Dynamics : It binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization and leading to cell death .

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assay :
    • The compound was tested for its ability to inhibit angiogenesis and tumor growth.
    • Results indicated significant inhibition of angiogenesis comparable to CA-4, with low toxicity observed on chick embryos .
  • Cell Line Specificity :
    • The study highlighted that the compound's effectiveness varied across different cancer types, with particular efficacy noted in colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) .

Q & A

Q. What are the critical steps in synthesizing 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone, and how can purity be optimized?

The synthesis involves three key steps: (1) formation of the imidazole core via condensation reactions, (2) introduction of the chlorobenzyl group via nucleophilic substitution, and (3) sulfonation to attach the sulfone moiety. Purity optimization requires careful selection of catalysts (e.g., triethylamine) and solvents (e.g., DMF), along with reflux conditions to minimize side reactions. Chromatographic purification and recrystallization in polar solvents like ethanol are recommended for ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular symmetry. Mass spectrometry (MS) validates the molecular weight (446.95 g/mol), while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfone S=O stretch at ~1300–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures exact mass matching .

Q. What are the key physical and chemical properties of this compound?

PropertyValue/Description
Molecular FormulaC₂₅H₁₉ClN₂O₂S
Molar Mass446.95 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (decomposes)
StabilityStable under inert atmosphere
These properties are derived from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility tests .

Advanced Research Questions

Q. How does the sulfone group influence the compound’s binding affinity to pharmacological targets?

The sulfone group enhances hydrogen-bonding interactions with target proteins (e.g., kinases or enzymes) due to its electron-withdrawing nature and polarity. Molecular docking studies reveal that the sulfone moiety stabilizes binding via interactions with catalytic lysine or serine residues, as observed in analogous imidazole sulfones .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Meta-analysis should normalize data using standardized protocols (e.g., IC₅₀ values in μM under controlled pH/temperature). Cross-validation with structural analogs (e.g., sulfide vs. sulfone derivatives) can isolate the sulfone’s contribution to activity .

Q. How do crystallographic studies inform steric and electronic interactions in this compound?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C–S bond at 1.76 Å) and angles (e.g., N–C–S angle ~105°), highlighting steric hindrance from the 2-propynyl group. Density Functional Theory (DFT) calculations correlate these findings with reactivity, such as preferential attack at the imidazole C2 position .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

Use factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, DMF, 3 mol% triethylamine), improving yields from 60% to 88% .

Q. How does solvent choice impact the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in argon-purged DMSO, whereas aqueous suspensions degrade >20%. Lyophilization in amber vials with desiccants is recommended for prolonged storage .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient sulfone group activates the imidazole ring for nucleophilic attack. Kinetic studies using ¹H NMR reveal a two-step mechanism: (1) slow protonation at N3, followed by (2) fast nucleophilic addition at C2. Solvent polarity (e.g., DMSO) accelerates the rate by stabilizing transition states .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) models estimate logP (~3.2) and permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s). Molecular Dynamics (MD) simulations predict moderate plasma protein binding (∼85%), aligning with in vitro assays .

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